DIMETHYL({[4-(PROPAN-2-YL)PHENYL]SULFAMOYL})AMINE
Description
Historical Context and Evolution of Sulfamide (B24259) Synthesis in Organic Chemistry
The history of sulfamides is intrinsically linked to the development of sulfonamide chemistry. A pivotal moment occurred in the 1930s with the discovery of the antibacterial properties of a sulfonamide-containing dye, Prontosil, by German chemist Gerhard Domagk. researchgate.netwikipedia.org This discovery, which demonstrated that the dye was metabolized in the body to the active agent sulfanilamide, inaugurated the era of sulfa drugs and marked the first use of broadly effective systemic antibacterials. wikipedia.orgopenaccesspub.org
Early synthetic methods for producing sulfonamides, and by extension sulfamides, were established on the reaction of a sulfonyl chloride with an amine or ammonia (B1221849), often in the presence of a base like pyridine (B92270) to neutralize the hydrochloric acid byproduct. wikipedia.org This classical approach remains a fundamental technique in organic synthesis. nih.gov
Over the decades, the synthetic toolbox for creating sulfamides has expanded significantly. Researchers have developed numerous alternative pathways to improve yield, substrate scope, and reaction conditions. Modern methods include:
The direct reaction of amines with sulfur dioxide gas, using catalysts such as triethylamine (B128534) and iodine. chemeurope.com
Syntheses starting from sulfonic acids or their sodium salts, often facilitated by microwave irradiation. organic-chemistry.org
The oxidative conversion of thiols into sulfonyl chlorides in situ, which are then reacted with amines. nih.govorganic-chemistry.org
The use of sulfur dioxide surrogates, such as the DABCO-sulfur dioxide complex (DABSO), to avoid handling gaseous SO₂. organic-chemistry.org
Catalytic C-S and S-N coupling reactions to build the sulfamide framework from various precursors, including nitroarenes and boronic acids. organic-chemistry.org
A summary of key historical developments is presented in the table below.
| Year | Development | Significance |
| 1906 | Sulfanilamide is first synthesized. | The compound's medicinal properties were not recognized at this time. nih.gov |
| 1932 | Gerhard Domagk discovers the antibacterial action of Prontosil. | This led to the development of the first class of systemic antibacterial drugs, known as sulfa drugs. researchgate.netwikipedia.org |
| 1936 | It is discovered that Prontosil is a prodrug, metabolizing to active sulfanilamide. | This finding spurred the synthesis of thousands of sulfonamide derivatives. openaccesspub.org |
| Mid-20th Century | The reaction between sulfonyl chlorides and amines becomes the classic, established method for synthesis. | This provided a reliable and versatile route for accessing a wide range of sulfonamides and sulfamides. wikipedia.org |
| Late 20th/Early 21st Century | Development of modern synthetic methods. | New techniques using catalysts, alternative reagents (e.g., thiols, SO₂ surrogates), and one-pot procedures have made sulfamide synthesis more efficient and environmentally benign. organic-chemistry.org |
Significance of the Sulfamide Functional Group in Synthetic Strategies
The sulfamide and sulfonamide functional groups are of considerable importance in a variety of synthetic strategies. Their utility extends far beyond their presence in biologically active molecules.
In medicinal chemistry , the sulfonamide group is a privileged scaffold found in numerous approved drugs, including antibacterials, diuretics, anticonvulsants, and anti-inflammatories. wikipedia.orgwikipedia.org In bacteria, sulfonamides act as competitive inhibitors of the dihydropteroate (B1496061) synthase (DHPS) enzyme, which is crucial for the synthesis of folic acid. wikipedia.org This mechanism provides their bacteriostatic effect.
In organic synthesis , the sulfonamide group serves several roles:
Protecting Group: The sulfonamide moiety can be used to protect amine functionalities during multi-step syntheses.
Amine Derivatization: The reaction of primary and secondary amines with benzenesulfonyl chloride, known as the Hinsberg reaction, is a classic chemical test used to distinguish between these types of amines. wikipedia.org The resulting sulfonamides are typically crystalline solids, which facilitates the purification and identification of liquid amines. wikipedia.org
Chiral Auxiliaries: Cyclic sulfonamides, known as sultams, are employed as chiral auxiliaries to control stereochemistry in asymmetric synthesis. wikipedia.org
Catalysis: Disulfonimides, which contain an R-SO₂-NH-SO₂-R' linkage, are used as catalysts in enantioselective synthesis. wikipedia.org
In materials science , sulfonamide-containing compounds have been investigated for use as dyes and plasticizers. rsc.org
Classification and Nomenclature of N-Substituted Sulfamides
Sulfamides are formally diamides of sulfuric acid. They can be classified based on the number and nature of the substituents on the two nitrogen atoms. The parent compound is sulfamide, SO₂(NH₂)₂. Substitution of the hydrogen atoms with organic groups (R) gives rise to N-substituted sulfamides.
The nomenclature can sometimes be complex, but a common method is to name the compound as a derivative of sulfamide. For the title compound, N,N-Dimethyl-N'-(4-(propan-2-yl)phenyl)sulfamide, the name indicates that one nitrogen (N) has two methyl substituents, and the other nitrogen (N') has one 4-(propan-2-yl)phenyl substituent.
A general classification scheme is outlined in the table below:
| Classification | General Structure | Example |
| Unsubstituted | SO₂(NH₂)₂ | Sulfamide |
| N-Monosubstituted | R-NH-SO₂-NH₂ | N-Phenylsulfamide |
| N,N-Disubstituted (Symmetrical) | R-NH-SO₂-NH-R | N,N'-Diphenylsulfamide |
| N,N-Disubstituted (Unsymmetrical) | R₂N-SO₂-NH₂ | N,N-Dimethylsulfamide |
| N,N,N'-Trisubstituted | R₂N-SO₂-NH-R' | N,N-Dimethyl-N'-phenylsulfamide nih.gov |
| N,N,N',N'-Tetrasubstituted | R₂N-SO₂-NR'₂ | N,N,N',N'-Tetramethylsulfamide |
The term "sulfonamide" is used for compounds with the general structure R-SO₂-NR'₂, where one of the groups attached to the sulfur is a carbon atom. ucla.edu While chemically distinct, the synthetic methods and chemical properties of sulfamides and sulfonamides share many similarities, and the terms are often discussed together in the chemical literature.
Overview of Research Trajectories for N,N-Dimethyl-N-Arylsulfamides
The specific subclass of N,N-Dimethyl-N-Arylsulfamides, which includes the title compound, represents a focused area of chemical research. These molecules combine a stable, electron-donating dimethylamino group with a variable aryl group on the second nitrogen, allowing for systematic modification of the molecule's electronic and steric properties.
Research into this class of compounds generally follows several key trajectories:
Synthetic Methodology: A primary area of research is the development of efficient and versatile methods for their synthesis. This involves optimizing the coupling of a dimethylsulfamoyl chloride with various substituted anilines or developing novel multi-component reactions to construct the core framework.
Medicinal Chemistry and Agrochemicals: Drawing inspiration from the vast number of biologically active sulfonamides, researchers explore N,N-Dimethyl-N-Arylsulfamides as potential therapeutic agents or as pesticides and herbicides. For instance, the related compound N,N-dimethyl-N'-phenylsulfamide is known as a metabolite of the agrochemical dichlofluanid, highlighting the relevance of this scaffold in environmental and agricultural science. nih.gov The variability of the aryl substituent allows for fine-tuning the molecule's interaction with biological targets.
Physical Organic Chemistry: Studies may focus on the fundamental properties of these molecules, such as their conformational preferences, the rotational barrier of the S-N bonds, and the electronic effects of the substituents on the aryl ring. These investigations provide a deeper understanding of the structure-property relationships within this class.
Materials Science: The unique electronic and structural features of N,N-Dimethyl-N-Arylsulfamides make them candidates for incorporation into functional materials, such as polymers or organic electronic components, although this area is less explored compared to their biological applications.
Structure
3D Structure
Properties
IUPAC Name |
1-(dimethylsulfamoylamino)-4-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2S/c1-9(2)10-5-7-11(8-6-10)12-16(14,15)13(3)4/h5-9,12H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOJJCQFKJWBDOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Mechanistic Investigations of N,n Dimethyl N 4 Propan 2 Yl Phenyl Sulfamide Formation and Reactivity
Nucleophilic Acyl Substitution at the Sulfonyl Center
The synthesis of sulfonamides is most commonly achieved through the reaction of a sulfonyl chloride with a primary or secondary amine. rsc.orgcbijournal.com This transformation is a cornerstone of medicinal chemistry for creating biologically active compounds. nih.govbeilstein-journals.org The reaction proceeds via a nucleophilic substitution mechanism at the electron-deficient sulfonyl sulfur atom, a process analogous to nucleophilic acyl substitution at a carbonyl carbon. youtube.com
The established mechanism for the sulfonylation of an amine involves a bimolecular nucleophilic substitution (S_N2-type) pathway at the sulfur atom. rsc.orgnih.gov The reaction sequence is initiated by the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. rsc.orgyoutube.com
This attack leads to the formation of a transient, high-energy intermediate or transition state. rsc.org Subsequently, or concertedly, the chloride ion, a good leaving group, is expelled. youtube.com A base, which can be a second molecule of the amine or an added base like pyridine (B92270), then removes a proton from the nitrogen atom to neutralize the resulting ammonium (B1175870) species, yielding the stable sulfonamide product and a hydrochloride salt. rsc.orgyoutube.com
The general scheme for this reaction is as follows:
Step 1: Nucleophilic Attack: The amine nitrogen attacks the sulfur atom of the sulfonyl chloride.
Step 2: Intermediate/Transition State Formation: A trigonal bipyramidal intermediate or transition state is formed.
Step 3: Leaving Group Departure: The chloride ion is eliminated.
Step 4: Deprotonation: A base removes a proton from the nitrogen, yielding the final sulfonamide. rsc.org
The reactivity of the amine nucleophile plays a significant role, with primary amines generally reacting more rapidly than secondary amines due to their greater nucleophilicity and lower steric hindrance. rsc.org
The transition state (TS) in sulfamidation reactions is central to understanding their kinetics and mechanism. For the S_N2 reaction between an amine and a sulfonyl chloride, the reaction is believed to proceed through a single, synchronous transition state rather than a stable intermediate. nih.gov This is analogous to the S_N2 mechanism at a carbon center. nih.gov
Computational studies, such as those using density functional theory (DFT), on related nucleophilic substitutions at sulfonyl sulfur centers support a concerted S_N2 pathway. nih.gov In this transition state, the incoming nucleophile (amine) and the outgoing leaving group (chloride) are both partially bonded to the central sulfur atom, which adopts a trigonal bipyramidal geometry. nih.gov The reaction proceeds with the inversion of configuration at the sulfur center. nih.gov
The relative extent of bond formation (amine-sulfur) and bond fission (sulfur-chloride) in the transition state can be influenced by the nature of the reactants and the solvent. researchgate.net For instance, electron-withdrawing substituents on the sulfonyl chloride can lead to a transition state with more bond formation, while such substituents on the aniline (B41778) nucleophile result in a state with more pronounced bond-breaking relative to bond formation. researchgate.net
Solvolysis Mechanisms of N,N-Dimethylsulfamoyl Chloride Analogues
Solvolysis, a reaction where the solvent acts as the nucleophile, is a powerful tool for investigating reaction mechanisms. wikipedia.org Studies on the solvolysis of N,N-dimethylsulfamoyl chloride, a key precursor analogue for the title compound, have been instrumental in clarifying the mechanistic details of nucleophilic substitution at a sulfamoyl sulfur center.
The extended Grunwald-Winstein equation is a linear free-energy relationship used to analyze the effect of solvent on reaction rates and thereby elucidate the mechanism. beilstein-journals.orgkoreascience.kr The equation is expressed as:
log(k/k₀) = lN_T + mY_Cl
where k and k₀ are the solvolysis rate constants in a given solvent and a standard solvent (80% ethanol), respectively. N_T is the solvent nucleophilicity parameter, and Y_Cl is the solvent ionizing power parameter for a chloride leaving group. The parameters l and m represent the sensitivity of the reaction rate to changes in solvent nucleophilicity and ionizing power, respectively. koreascience.kr
Contrary to early suggestions of a unimolecular (S_N1) pathway for the solvolysis of N,N-dimethylsulfamoyl chloride, detailed analyses using the extended Grunwald-Winstein equation across numerous solvents have shown that the reaction is best described as a bimolecular (S_N2) process. rsc.orgnih.gov Application of the equation to the solvolysis of N,N-dimethylsulfamoyl chloride yields sensitivity values that indicate a significant dependence on both solvent nucleophilicity and ionizing power. rsc.org For instance, one study reported l and m values that are very similar to those obtained for other sulfonyl chlorides known to react via an S_N2 mechanism. koreascience.krrsc.org
| Substrate | l value | m value | l/m ratio | Proposed Mechanism |
| N,N-Dimethylsulfamoyl chloride | ~0.92 | ~0.55 | ~1.67 | S_N2 |
| Benzenesulfonyl chloride | ~1.10 | ~0.61 | ~1.80 | S_N2 |
| 2-Propanesulfonyl chloride | ~0.94 | ~0.57 | ~1.65 | S_N2 |
Note: Values are approximate and compiled from various studies for comparative purposes. koreascience.krrsc.org
A ratio of l/m greater than 1.0 is generally indicative of an S_N2 mechanism where bond formation is significant in the transition state. koreascience.kr
The results from Grunwald-Winstein analyses demonstrate that the solvolysis rates of N,N-dimethylsulfamoyl chloride are appreciably sensitive to both solvent nucleophilicity (l ≈ 0.92) and ionizing power (m ≈ 0.55). koreascience.krrsc.org This dual dependence rules out a pure S_N1 mechanism, which would show a high sensitivity to ionizing power (m ≈ 1.0) and low sensitivity to nucleophilicity (l ≈ 0), as well as a pure S_A_N (addition-elimination) mechanism, which would be highly sensitive to nucleophilicity but not ionizing power. rsc.org
The substantial l value indicates that the solvent as a nucleophile is directly involved in the rate-determining step, which is characteristic of an S_N2 pathway. The moderate m value suggests that there is considerable charge separation in the transition state as the S-Cl bond breaks, with the developing negative charge on the leaving chloride and positive charge on the sulfur center being stabilized by the solvent's ionizing power. rsc.org This is consistent with a concerted S_N2 mechanism where bond-making and bond-breaking occur simultaneously, but not necessarily to the same extent.
A direct comparison of the solvolysis of N,N-dimethylsulfamoyl chloride with that of 2-propanesulfonyl chloride provides further mechanistic confirmation. rsc.org Studies analyzing both substrates under identical conditions using the extended Grunwald-Winstein equation reveal very similar sensitivities to solvent nucleophilicity and ionizing power. rsc.org
The analysis for 2-propanesulfonyl chloride also yields l and m values consistent with an S_N2 pathway. rsc.org The similarity in the kinetic behavior and the resulting sensitivity parameters (l and m) for both N,N-dimethylsulfamoyl chloride and 2-propanesulfonyl chloride strongly suggests that they solvolyze through the same S_N2 mechanism. rsc.org This contrasts with substrates that can form stable carbocations, such as 2-methyl-2-propanesulfonyl chloride, which undergo solvolysis via an S_N1-like mechanism with the extrusion of SO₂. nih.govresearchgate.net
Mechanistic Insights into Metal-Catalyzed Sulfamide (B24259) Synthesis
The formation of N,N-Dimethyl-N'-(4-(propan-2-yl)phenyl)sulfamide via metal-catalyzed routes, particularly those employing copper, is a subject of significant mechanistic investigation. These studies aim to elucidate the precise roles of the metal catalyst, identify key intermediates, and understand the kinetics of the reaction to optimize synthesis and minimize by-products.
Role of Copper(I) and Copper(II) Species in Catalytic Cycles
Copper-catalyzed C-N bond formation, a cornerstone of Ullmann-type reactions, is central to the synthesis of N-arylsulfamides. The catalytic cycle is generally understood to involve the interplay between different oxidation states of copper, primarily Cu(I) and Cu(II), although Cu(0) and high-valent Cu(III) species have also been proposed in certain contexts. acs.org The ability of copper to readily switch between Cu(I) and Cu(II) oxidation states makes it an effective catalyst for these transformations. researchgate.net
In the context of N-arylation of sulfamides, a common route to structures like DIMETHYL({[4-(PROPAN-2-YL)PHENYL]SULFAMOYL})AMINE, the catalytic cycle often begins with a Cu(I) species. This Cu(I) salt reacts with the sulfamide (in this case, N,N-dimethylsulfamide) in the presence of a base to form a copper(I) amidate intermediate. acs.org This intermediate is considered a key active species in the catalytic cycle.
Alternatively, some proposed mechanisms start with a Cu(II) precursor. nih.govscispace.com For instance, in a three-component synthesis involving an aryl boronic acid, sulfur dioxide, and an amine, a Cu(II) catalyst is employed. nih.govscispace.com It is postulated that the Cu(II) center coordinates with the reactants, facilitating the assembly of the sulfonamide product. scispace.com Another synergistic approach combines photoredox catalysis with copper catalysis, where a Cu(II) amido complex is proposed to capture a sulfonyl radical intermediate. acs.org This capture generates a Cu(III) species, which then undergoes reductive elimination to yield the final product and a Cu(I) complex, which is subsequently re-oxidized to Cu(II) to continue the cycle. acs.org The presence of oxygen can be essential for re-oxidizing Cu(I) to the active Cu(II) state in some catalytic systems. acs.org
The specific role and resting state of the copper catalyst can be heavily influenced by the choice of ligands, solvent, and base. acs.orglookchem.comnie.edu.sg For example, the use of chelating diamine ligands has been shown to be crucial in controlling the concentration of the active catalytic species and preventing the formation of inactive copper aggregates. acs.org
Table 1: Proposed Roles of Copper Species in Sulfamide/Sulfonamide Synthesis
| Copper Species | Proposed Role in Catalytic Cycle | Reaction Type | Source(s) |
|---|---|---|---|
| Cu(I) | Forms Cu(I) amidate intermediate with sulfamide/amide; undergoes oxidative addition with aryl halide. | N-Arylation of Amides/Sulfonamides | acs.org |
| Cu(II) | Captures sulfonyl radical intermediates; participates in Chan-Lam type couplings with boronic acids. | Photoredox/Three-Component Synthesis | nih.govscispace.comacs.org |
| Cu(III) | Forms as a high-valent intermediate after Cu(II) captures a radical; undergoes reductive elimination to form the C-N or S-N bond. | Photoredox/Three-Component Synthesis | acs.org |
Proposed Intermediates and Rate-Determining Steps
The elucidation of catalytic intermediates is key to understanding the reaction mechanism. In the Cu(I)-catalyzed N-arylation of amides and sulfamides, a significant body of evidence points to a copper(I) amidate complex as a kinetically competent intermediate. acs.org For the synthesis of N,N-Dimethyl-N'-(4-(propan-2-yl)phenyl)sulfamide from 4-isopropylaniline (B126951) and a dimethylsulfamoyl precursor, this would correspond to a complex formed between Cu(I) and the deprotonated aniline. Detailed kinetic studies on analogous systems have shown that the reaction of this Cu(I) amidate with the aryl halide (oxidative addition) is often the rate-determining step. acs.org
In more complex, multi-component systems, other intermediates are proposed. In a synergistic photoredox and copper-catalyzed synthesis, an aryl radical is first generated, which is then trapped by sulfur dioxide to form a sulfonyl radical . acs.org This sulfonyl radical is subsequently captured by a Cu(II) amido complex, leading to a high-valent Cu(III) sulfonyl amido complex . The crucial S-N bond-forming step is a reductive elimination from this Cu(III) intermediate, which regenerates a Cu(I) species. acs.org
Another proposed pathway, particularly in three-component reactions involving boronic acids, amines, and an SO₂ source, may involve the formation of an "amino-sulfinate" intermediate in situ. scispace.com This species could then participate in a Cu(II)-catalyzed Chan-Lam type cross-coupling reaction. scispace.com
The rate-determining step can vary depending on the specific catalytic system. As mentioned, for many Cu(I)-catalyzed N-arylations, the oxidative addition of the aryl halide to the copper amidate complex is considered rate-limiting. acs.org The nature of the ligand, the halide on the aryl partner, and the steric and electronic properties of the substrates all influence the rate of this step.
Table 2: Key Proposed Intermediates in Copper-Catalyzed Sulfamide Synthesis
| Proposed Intermediate | Precursors | Subsequent Step | Mechanistic Pathway | Source(s) |
|---|---|---|---|---|
| Ligated Cu(I)-Amidate | Cu(I) salt, amine/sulfamide, ligand, base | Oxidative addition with aryl halide | Ullmann N-Arylation | acs.org |
| Sulfonyl Radical | Aryl radical, sulfur dioxide | Capture by Cu(II) complex | Photoredox Catalysis | acs.org |
| Cu(III) Sulfonyl Amido Complex | Cu(II) complex, sulfonyl radical, amine | S-N Reductive Elimination | Photoredox Catalysis | acs.org |
| Amino-sulfinate | Amine, sulfur dioxide | Cu(II)-catalyzed cross-coupling | Three-Component Synthesis | scispace.com |
Investigations of Side Reactions and By-product Formation
The synthesis of N,N-Dimethyl-N'-(4-(propan-2-yl)phenyl)sulfamide is not without the potential for side reactions, which can impact yield and purity. The nature and extent of by-product formation depend heavily on the chosen synthetic route (e.g., reaction of 4-isopropylaniline with dimethylsulfamoyl chloride) and the reaction conditions.
One of the most common side reactions involves the precursor, dimethylsulfamoyl chloride . This reagent is sensitive to moisture and can undergo hydrolysis to form N,N-dimethylsulfamic acid and hydrochloric acid. mdpi.com This not only consumes the starting material but also introduces acid into the reaction mixture, which can protonate the amine nucleophile (4-isopropylaniline), rendering it unreactive.
If the reaction conditions are not carefully controlled, particularly with primary anilines, double arylation of the sulfamide nitrogen can occur, although this is not a concern for the N,N-dimethylsulfamide precursor. However, competitive N-arylation can be a problem if other nucleophilic nitrogen atoms are present in the substrates. lookchem.com
In metal-catalyzed reactions, homocoupling of the aryl starting material (e.g., 4-isopropylphenylboronic acid or 4-iodocumene) can occur, leading to the formation of symmetric biaryl compounds. This is a common side reaction in many cross-coupling protocols.
Furthermore, under harsh acidic or thermal conditions, the sulfonamide linkage itself can be susceptible to cleavage. For example, acid-catalyzed hydrolysis of the S-N bond can lead to the regeneration of the starting amine (4-isopropylaniline) and the corresponding sulfonic acid. mdpi.com In some cases, this can be followed by further degradation, such as desulfonation of the aromatic ring. mdpi.com
Finally, incomplete reactions can leave unreacted starting materials, while the use of complex reagents or catalysts can introduce impurities that are difficult to separate from the desired product.
Table 3: Potential Side Reactions and By-products in the Synthesis of this compound
| Side Reaction | Reactant(s) Involved | By-product(s) Formed | Conditions Favoring Formation |
|---|---|---|---|
| Hydrolysis of Sulfamoyl Chloride | Dimethylsulfamoyl chloride, Water | N,N-Dimethylsulfamic acid, HCl | Presence of moisture |
| Homocoupling of Aryl Partner | 4-Iodocumene or 4-Isopropylphenylboronic acid | 4,4'-Diisopropylbiphenyl | Suboptimal catalyst activity or stoichiometry |
| Protonation of Amine | 4-Isopropylaniline, Acid (e.g., from hydrolysis) | 4-Isopropylanilinium salt | Acidic conditions, presence of water |
| Product Degradation (Hydrolysis) | N,N-Dimethyl-N'-(4-(propan-2-yl)phenyl)sulfamide, Water | 4-Isopropylaniline, N,N-Dimethylsulfamic acid | Harsh acidic or thermal conditions |
Theoretical and Computational Chemistry Studies of N,n Dimethyl N 4 Propan 2 Yl Phenyl Sulfamide
Quantum Chemical Calculations
No specific studies detailing the quantum chemical calculations for N,N-Dimethyl-N'-(4-(propan-2-yl)phenyl)sulfamide were found in the available literature. Therefore, no data can be provided for the following subsections.
Information unavailable.
Information unavailable.
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Molecular Dynamics Simulations
No specific studies detailing molecular dynamics simulations for N,N-Dimethyl-N'-(4-(propan-2-yl)phenyl)sulfamide were found in the available literature. Therefore, no data can be provided for the following subsections.
Information unavailable.
Information unavailable.
Reaction Pathway Modeling
Reaction pathway modeling for N,N-Dimethyl-N'-[4-(propan-2-yl)phenyl]sulfamide would involve the use of computational methods to map out the energy landscape of its formation and subsequent reactions. This would provide insights into the reaction mechanisms, including the identification of transition states and intermediates.
Computational Elucidation of Sulfamidation Transition States
The formation of N,N-Dimethyl-N'-[4-(propan-2-yl)phenyl]sulfamide likely proceeds through a sulfamidation reaction. A computational study would aim to elucidate the transition state of this reaction. This would involve:
Identifying Reactants and Products: The reactants would typically be a sulfamoyl chloride derivative and 4-isopropylaniline (B126951). The product is the target sulfamide (B24259).
Locating the Transition State: Using quantum mechanical methods, such as Density Functional Theory (DFT), the geometry of the transition state would be located on the potential energy surface. This is a first-order saddle point, representing the highest energy barrier along the reaction coordinate.
Analyzing the Transition State: The vibrational frequencies of the transition state would be calculated to confirm it is a true transition state (having exactly one imaginary frequency). The geometry of the transition state would reveal the key bond-forming and bond-breaking events.
A hypothetical data table for a transition state analysis is presented below. Please note this is illustrative due to the absence of specific research data.
| Parameter | Hypothetical Value | Description |
| Imaginary Frequency (cm⁻¹) | -250 | The single imaginary frequency corresponding to the motion along the reaction coordinate. |
| Activation Energy (kcal/mol) | 15 | The energy barrier that must be overcome for the reaction to proceed. |
| Key Interatomic Distances (Å) | S-N: 2.1, N-H: 1.5 | The distances between the key atoms involved in the bond formation and proton transfer at the transition state. |
Prediction of Reactivity and Regioselectivity
Computational models can be employed to predict the reactivity and regioselectivity of reactions involving N,N-Dimethyl-N'-[4-(propan-2-yl)phenyl]sulfamide.
Reactivity: The calculated activation energy for the sulfamidation reaction would provide a quantitative measure of the reaction rate. A lower activation energy implies a faster reaction.
Regioselectivity: In cases where the aromatic ring of 4-isopropylaniline could be substituted at different positions, computational methods could predict the most likely site of reaction. This is often achieved by calculating the distribution of electrostatic potential or frontier molecular orbitals on the aniline (B41778) reactant. For the formation of the target compound, the reaction is expected to occur at the amino group.
DFT Calculations for Spectroscopic Property Prediction and Validation
Density Functional Theory (DFT) is a widely used method for predicting the spectroscopic properties of molecules. For N,N-Dimethyl-N'-[4-(propan-2-yl)phenyl]sulfamide, DFT calculations could be used to predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. These theoretical spectra can then be compared with experimental data for validation of the computed structure.
IR Spectroscopy: DFT calculations can predict the vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks in the IR spectrum. The calculated spectrum can aid in the assignment of experimental peaks to specific vibrational modes.
NMR Spectroscopy: The chemical shifts of the ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method within DFT. These predicted chemical shifts are valuable for interpreting experimental NMR spectra.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of the molecule, which correspond to the absorption bands in the UV-Vis spectrum. This can provide information about the electronic structure of the molecule.
A hypothetical data table comparing experimental and calculated spectroscopic data is shown below. This is for illustrative purposes only.
| Spectroscopic Data | Experimental Value | Calculated Value (DFT) | Assignment |
| IR (cm⁻¹) | 3250 | 3245 | N-H stretch |
| 1340 | 1335 | Asymmetric SO₂ stretch | |
| 1160 | 1155 | Symmetric SO₂ stretch | |
| ¹H NMR (ppm) | 7.20 | 7.18 | Aromatic protons |
| 2.90 | 2.88 | N(CH₃)₂ protons | |
| 1.25 | 1.23 | CH(CH₃)₂ protons | |
| ¹³C NMR (ppm) | 140.5 | 140.2 | Aromatic C-S |
| 38.2 | 38.0 | N(CH₃)₂ | |
| UV-Vis (nm) | 265 | 268 | π → π* transition of the aromatic ring |
Chemical Transformations and Reactivity Profiles of N,n Dimethyl N 4 Propan 2 Yl Phenyl Sulfamide
Reactivity of the Sulfamide (B24259) Moiety
The sulfamide group, characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two nitrogen atoms, is the core of the molecule's reactivity. Its stability and susceptibility to transformation are influenced by the nature of the substituents on the nitrogen atoms.
The N-S and C-N bonds of sulfonamides and related structures are generally stable but can be cleaved under specific reductive or electrochemical conditions. acs.orgchemrxiv.org For N,N-Dimethyl-N'-(4-(propan-2-yl)phenyl)sulfamide, cleavage can occur at the N-S bond, which is a common pathway for deprotection strategies in organic synthesis. acs.org
Reductive cleavage methods often employ strong reducing agents like alkali metals in liquid ammonia (B1221849) or reagents like samarium(II) iodide. strath.ac.uk These reactions typically proceed via electron transfer to the sulfonyl group, leading to the fragmentation of the N-S bond to yield an amine and a sulfinate. chemrxiv.orgstrath.ac.uk Electrochemical methods offer a milder alternative, where controlled potential electrolysis can selectively cleave N-S or even C-N bonds without the need for harsh chemical reagents. acs.org For instance, reductive electrochemical conditions are well-documented for the mild cleavage of N-S bonds in tosyl-protected amines. acs.org
Hydrolysis of sulfamides is generally slow under neutral conditions but can be accelerated under strongly acidic or basic conditions, although the bonds are typically resistant compared to carboxamides. The specific pathways and kinetics would depend on the reaction conditions, but typically involve nucleophilic attack on the sulfur atom.
| Method | Reagents/Conditions | Bond Cleaved | Typical Products | Reference |
|---|---|---|---|---|
| Reductive Cleavage | SmI₂/HMPA | N-S | Amine and Sulfinate | strath.ac.uk |
| Reductive Cleavage | Neutral Organic Super-Electron-Donor | N-S | Amine and Sulfinate | strath.ac.uk |
| Electrochemical (Reductive) | Controlled current electrolysis | N-S | Amine | acs.org |
| Electrochemical (Oxidizing) | Controlled current electrolysis | N-C | Secondary Sulfonamide | acs.org |
| Reductive N-O Cleavage | Ru(II) catalyst, HCOOH/NEt₃ | N-O (in N-alkoxy sulfonamides) | Primary Sulfonamide | rsc.org |
The specific compound, N,N-Dimethyl-N'-(4-(propan-2-yl)phenyl)sulfamide, has a fully substituted nitrogen atom (N,N-dimethyl) and a secondary nitrogen atom (N-H on the aryl-substituted side before dimethylation). Derivatization primarily occurs at the nitrogen atom that bears a hydrogen. For the precursor, N'-(4-(propan-2-yl)phenyl)sulfamide, the N-H proton is acidic and can be removed by a base to generate a nucleophilic anion. This anion can then react with various electrophiles.
Common derivatization reactions include:
N-Alkylation and N-Arylation: The sulfamide anion can undergo reaction with alkyl halides or aryl halides to introduce new substituents. Metal-catalyzed cross-coupling reactions, particularly with palladium or nickel catalysts, are effective for N-arylation. researchgate.net
N-Acylation: Reaction with acyl chlorides or anhydrides can introduce an acyl group.
Reaction with Aldehydes: Primary sulfonamides can undergo oxidative N-functionalization with aliphatic aldehydes to form α-sulfonamido acetals. rsc.org
Laccase-catalyzed reactions have also been used to derivatize antimicrobial sulfonamides, forming new C-N bonds through oxidative coupling. mdpi.com
Transsulfamidation involves the transfer of a sulfamoyl group from one amine to another. These reactions are analogous to the more commonly studied transamidation reactions and are typically catalyzed by acids, bases, or metal catalysts. nih.gov The process generally requires activation of the sulfamide to make it susceptible to nucleophilic attack by another amine. nih.gov
The equilibrium of the reaction is often driven by using a large excess of the incoming amine or by removing one of the products. While specific studies on N,N-Dimethyl-N'-(4-(propan-2-yl)phenyl)sulfamide are not prevalent, the general mechanism would involve the N,N-dimethylamine moiety acting as a potential leaving group upon attack by a different amine at the sulfur center. Enzymatic methods using transamidating enzymes like transglutaminases have also been explored for similar transformations, though their substrate scope for synthetic sulfamides may be limited. nih.govresearchgate.net
Transformations of the Aromatic Ring
The 4-(propan-2-yl)phenyl group is susceptible to transformations characteristic of substituted benzene (B151609) rings, primarily electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
The regiochemical outcome of electrophilic aromatic substitution on the phenyl ring is directed by the two existing substituents: the propan-2-yl (isopropyl) group and the sulfamoyl group [-NHSO₂N(CH₃)₂].
Isopropyl Group: This is an alkyl group, which is weakly activating and an ortho, para-director.
Sulfamoyl Group: The -NHSO₂R group is strongly deactivating and a meta-director due to the electron-withdrawing nature of the sulfonyl group.
In N,N-Dimethyl-N'-(4-(propan-2-yl)phenyl)sulfamide, the isopropyl group is at position 4. The powerful meta-directing and deactivating effect of the sulfamoyl group at position 1 will dominate. Therefore, incoming electrophiles will preferentially substitute at the positions meta to the sulfamoyl group (positions 3 and 5). Since the isopropyl group is an ortho, para-director, it directs incoming electrophiles to positions 2, 6 (ortho), and 4 (para, which is already substituted). The positions ortho to the isopropyl group (3 and 5) are the same as the positions meta to the sulfamoyl group. Thus, the directing effects of both groups reinforce each other, leading to substitution at positions 3 and 5.
Common electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂). masterorganicchemistry.comyoutube.com
Halogenation: Reaction with Br₂ or Cl₂ in the presence of a Lewis acid catalyst introduces a halogen atom.
Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) introduces a sulfonic acid group (-SO₃H). masterorganicchemistry.com
Friedel-Crafts Alkylation/Acylation: Reaction with an alkyl/acyl halide and a Lewis acid catalyst. These reactions may be difficult due to the strong deactivating effect of the sulfamoyl group.
| Reaction | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | N'-(2-nitro-4-(propan-2-yl)phenyl) derivative |
| Bromination | Br₂, FeBr₃ | N'-(2-bromo-4-(propan-2-yl)phenyl) derivative |
| Sulfonation | SO₃, H₂SO₄ | N'-(2-sulfo-4-(propan-2-yl)phenyl) derivative |
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org To make the aromatic ring of N,N-Dimethyl-N'-(4-(propan-2-yl)phenyl)sulfamide reactive in these transformations, it must first be functionalized with a suitable group, typically a halide (Br, I) or a triflate. This can be achieved via electrophilic halogenation as described above.
Once a halogenated derivative, for example, N'-(2-bromo-4-(propan-2-yl)phenyl)-N,N-dimethylsulfamide, is prepared, it can undergo various cross-coupling reactions:
Suzuki Coupling: Palladium-catalyzed reaction with a boronic acid or ester to form a C-C bond.
Heck Coupling: Palladium-catalyzed reaction with an alkene to form a substituted alkene.
Buchwald-Hartwig Amination: Palladium-catalyzed reaction with an amine to form a new C-N bond.
Sonogashira Coupling: Palladium- and copper-catalyzed reaction with a terminal alkyne to form a C-C bond.
The development of nickel-catalyzed cross-couplings has provided alternatives to palladium, sometimes with different reactivity and scope. researchgate.net These reactions are tolerant of a wide range of functional groups, including the sulfamide moiety, making them highly valuable for the late-stage functionalization of the molecule. nih.govrsc.org
Directed Ortho-Metallation Strategies
Directed ortho-metallation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. The reaction employs a directing metalation group (DMG) which coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho-position to form an aryllithium intermediate. This intermediate can then be quenched with various electrophiles to introduce a wide range of substituents. wikipedia.org
In the case of N,N-Dimethyl-N'-(4-(propan-2-yl)phenyl)sulfamide, the N,N-dimethylsulfamoyl group (-SO₂NMe₂) is expected to serve as an effective DMG. The heteroatoms within this group can chelate to the lithium cation of a strong base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), thereby lowering the kinetic barrier to deprotonation of the C-H bond at the position ortho to the sulfamoyl group. organic-chemistry.orgbaranlab.org This process allows for the specific introduction of an electrophile at the C-2 or C-6 position of the phenyl ring. The N-cumylsulfonamide group, which is structurally related, has been identified as a powerful DMG in DoM strategies, underscoring the viability of this approach. nih.gov
The general procedure involves treating the substrate with a strong organolithium base at low temperatures (typically -78 °C) in an aprotic solvent like tetrahydrofuran (B95107) (THF). nih.gov The resulting lithiated species is then reacted with an electrophile to yield the ortho-substituted product. A wide array of electrophiles are compatible with this methodology. uwindsor.ca
Table 1: Predicted Products from Directed Ortho-Metallation of N,N-Dimethyl-N'-(4-(propan-2-yl)phenyl)sulfamide
| Electrophile | Reagent Example | Predicted Ortho-Substituent |
| Deuterium | D₂O | -D |
| Carboxylation | CO₂ | -COOH |
| Formylation | DMF | -CHO |
| Hydroxylation | B(OMe)₃ then H₂O₂ | -OH |
| Iodination | I₂ | -I |
| Silylation | Me₃SiCl | -SiMe₃ |
| Sulfenylation | (PhS)₂ | -SPh |
| Borylation | B(OiPr)₃ | -B(OH)₂ |
| Phosphination | ClPPh₂ | -PPh₂ |
Reactivity of the Isopropyl Group
The isopropyl group attached to the phenyl ring offers additional sites for chemical transformation, primarily at the benzylic carbon and through oxidative processes that involve the entire substituent.
The isopropyl group possesses a tertiary benzylic hydrogen atom, which is significantly weaker than the other C-H bonds in the molecule. This makes the benzylic position susceptible to radical-mediated reactions. For instance, radical halogenation using reagents like N-bromosuccinimide (NBS) with a radical initiator would be expected to selectively introduce a halogen at this position.
Furthermore, high-temperature gas-phase oxidation of isopropylbenzene (cumene) has been shown to proceed via radical pathways, including hydrogen abstraction from the isopropyl group. acs.org Abstraction of the benzylic hydrogen can lead to the formation of α-methylstyrene, while abstraction of a primary hydrogen from the methyl groups can ultimately result in products like styrene (B11656) after subsequent reactions. acs.org While these conditions are harsh, they illustrate the inherent reactivity of the C-H bonds within the isopropyl group.
The most significant reactivity of the isopropyl group on a benzene ring is its oxidative transformation, famously utilized in the cumene (B47948) process for the co-synthesis of phenol (B47542) and acetone. wikipedia.org This process involves the autoxidation of the isopropylbenzene moiety in the presence of air (oxygen) to form a hydroperoxide intermediate. vedantu.comdoubtnut.com This reaction is initiated by radical species and proceeds via a chain mechanism, exploiting the weak benzylic C-H bond. wikipedia.org
The resulting cumene hydroperoxide is then treated with an acid, which catalyzes a rearrangement (the Hock rearrangement) to produce phenol and acetone. wikipedia.org Applying this to N,N-Dimethyl-N'-(4-(propan-2-yl)phenyl)sulfamide, the expected products would be N,N-Dimethyl-N'-(4-hydroxyphenyl)sulfamide and acetone. This transformation provides a potential pathway to introduce a hydroxyl group at the para-position, opposite the sulfamide group. Various catalysts and radical stabilizers can be employed to improve the efficiency and selectivity of the hydroperoxide formation. researchgate.net
Reductive transformations targeting the saturated isopropyl group are generally not feasible under standard chemical conditions, as alkyl groups are chemically inert to most reducing agents.
Table 2: Potential Oxidative Transformations of the Isopropyl Group
| Reaction Type | Reagents | Key Intermediate | Major Products |
| Autoxidation / Hock Rearrangement | 1. O₂, Radical Initiator2. H⁺ (dilute acid) | Cumene Hydroperoxide derivative | N,N-Dimethyl-N'-(4-hydroxyphenyl)sulfamide, Acetone |
| High-Temperature Oxidation | O₂, High Temp. | Phenylpropyl radical | α-Methylstyrene derivative, Styrene derivative |
Photochemical and Electrochemical Reactivity Studies
While direct studies on N,N-Dimethyl-N'-(4-(propan-2-yl)phenyl)sulfamide are not available, the photochemical and electrochemical behavior of related arylsulfonamides and sulfamides provides a basis for predicting its reactivity.
Photochemical Reactivity: The photochemical behavior of related N-arylsulfonimides has been investigated, revealing that the primary photochemical event is the homolytic cleavage of the sulfur-nitrogen (S-N) bond. nih.gov This cleavage occurs from the singlet excited state and generates sulfonyl and amino radicals. These reactive intermediates can then undergo various reactions, including hydrogen abstraction to form the corresponding N-arylsulfonamide or engage in photo-Fries-type rearrangements. nih.gov Irradiation of N-aroylsulfonamides has also been utilized as a method for generating aryl radicals for the formation of biaryls. researchgate.net
By analogy, irradiation of N,N-Dimethyl-N'-(4-(propan-2-yl)phenyl)sulfamide with UV light could lead to the homolysis of the S-N bond between the sulfonyl group and the nitrogen of the 4-isopropylanilino moiety. The resulting radicals could lead to a complex mixture of products derived from hydrogen abstraction, recombination, or rearrangement.
Electrochemical Reactivity: The electrochemical reactivity of the target molecule would likely be centered on the oxidation of the electron-rich N-aryl system. Electrochemical methods have been developed for the synthesis of sulfonamides through the oxidative coupling of amines and thiols, proceeding through aminium radical intermediates. acs.org Another green electrochemical protocol enables the direct synthesis of sulfonamides from arenes, SO₂, and amines, which is initiated by the anodic oxidation of the aromatic compound to a radical cation. nih.gov
Given these precedents, the electrochemical oxidation of N,N-Dimethyl-N'-(4-(propan-2-yl)phenyl)sulfamide would likely involve the removal of an electron from the π-system of the isopropyl-substituted phenyl ring or the lone pair of the adjacent nitrogen atom. The stability and subsequent reactivity of the resulting radical cation would determine the final products. The presence of the tertiary amine group in related aroyl amide opioids has been shown to be the electroactive center, forming a radical cation upon oxidation. mdpi.com Therefore, oxidation of the aromatic ring or the anilino nitrogen is a plausible electrochemical pathway.
Structure Reactivity Relationships in the Context of Synthesis and Chemical Transformations
Impact of Aromatic Substituents on Sulfamidation Efficiency
The efficiency of sulfamidation, the key reaction in the synthesis of N-aryl sulfamides, is significantly influenced by the nature of substituents on the aromatic ring. In the case of DIMETHYL({[4-(PROPAN-2-YL)PHENYL]SULFAMOYL})AMINE, the 4-propan-2-yl (isopropyl) group plays a crucial role. The isopropyl group is an electron-donating group (EDG) through an inductive effect. ucsb.edulibretexts.org This electron-donating nature increases the nucleophilicity of the aniline (B41778) precursor, 4-isopropylaniline (B126951), making it more reactive towards the sulfamoylating agent, such as dimethylsulfamoyl chloride.
Table 1: Effect of Aromatic Substituents on the Relative Rate of Sulfamidation
| Substituent on Phenyl Ring | Electronic Effect | Expected Relative Rate of Sulfamidation |
| -NO₂ (nitro) | Strong Electron-Withdrawing | Slowest |
| -Cl (chloro) | Electron-Withdrawing (inductive), Weak Electron-Donating (resonance) | Slow |
| -H (hydrogen) | Neutral | Reference |
| -CH₃ (methyl) | Electron-Donating | Fast |
| -CH(CH₃)₂ (isopropyl) | Electron-Donating | Faster |
| -OCH₃ (methoxy) | Strong Electron-Donating | Fastest |
This table provides a qualitative comparison based on established principles of substituent electronic effects.
Influence of Alkyl Group Sterics on Reaction Rates and Selectivity
Steric hindrance can play a significant role in determining the rates and selectivity of chemical reactions. In this compound, steric effects arise from both the isopropyl group on the phenyl ring and the two methyl groups on the sulfamoyl nitrogen.
The isopropyl group, being bulkier than a methyl or ethyl group, can exert some steric hindrance at the reaction center. nih.gov However, in the context of sulfamidation of 4-isopropylaniline, the para-position of the isopropyl group minimizes its direct steric interference with the amino group, allowing the reaction with dimethylsulfamoyl chloride to proceed efficiently.
On the other hand, the two methyl groups on the sulfamoyl nitrogen introduce steric bulk around the sulfur atom. This can influence the approach of the nucleophilic aniline. While this might slightly decrease the reaction rate compared to a non-N-alkylated sulfamoyl chloride, the effect is generally manageable. In some cases, steric hindrance from N-alkyl groups can be exploited to control selectivity in subsequent reactions. For instance, in ortho-lithiation reactions of N-alkyl arylsulfonamides, the size of the N-alkyl group can direct metallation to a specific position. nih.gov
Electronic Effects of Substituents on Sulfamide (B24259) Stability and Reactivity
The stability and reactivity of the resulting sulfamide, this compound, are governed by the electronic interplay between the aromatic and sulfamoyl moieties. The electron-donating isopropyl group on the phenyl ring increases the electron density on the adjacent nitrogen atom of the sulfamide linkage. This can have several consequences:
Increased Basicity: The nitrogen atom attached to the aryl group is expected to be more basic compared to a sulfamide with an electron-withdrawing group on the phenyl ring. researchgate.net
Reactivity in Further Transformations: The electronic nature of the substituents will dictate the molecule's reactivity in subsequent reactions. For example, in electrophilic aromatic substitution reactions on the phenyl ring, the combination of the ortho,para-directing isopropyl group and the deactivating sulfamoyl group will influence the position of substitution. libretexts.org
Table 2: Predicted Electronic Properties of Substituted N-Phenylsulfamides
| Aromatic Substituent (para-) | Substituent Electronic Effect | Predicted N-H Acidity | Predicted Aryl-N Basicity |
| -NO₂ | Electron-Withdrawing | More Acidic | Less Basic |
| -H | Neutral | Reference | Reference |
| -CH(CH₃)₂ | Electron-Donating | Less Acidic | More Basic |
This table illustrates the expected trends based on the electronic nature of the substituents.
Development of Predictive Models for Synthetic Outcomes
Predictive modeling, often employing computational chemistry and machine learning, is becoming an increasingly valuable tool in synthetic chemistry. For sulfamidation and related reactions, quantitative structure-activity relationship (QSAR) and other in silico models can be developed to predict reaction outcomes such as yield, selectivity, and reaction rate. uss.clnih.gov
These models typically use a set of molecular descriptors that quantify various steric and electronic properties of the reactants. For a series of substituted anilines and sulfamoyl chlorides, descriptors could include:
Electronic Descriptors: Hammett constants, calculated atomic charges, and molecular orbital energies (e.g., HOMO and LUMO).
Steric Descriptors: Sterimol parameters, van der Waals volumes, and molecular surface area.
Future Directions and Emerging Research Avenues in N,n Dimethyl N Arylsulfamide Chemistry
Development of More Sustainable and Greener Synthetic Protocols
Future research will heavily focus on developing more environmentally benign methods for synthesizing DIMETHYL({[4-(PROPAN-2-YL)PHENYL]SULFAMOYL})AMINE. Traditional methods for creating sulfonamides often rely on sulfonyl chlorides, which can be toxic and unstable, and utilize solvents that are difficult to remove and have a negative environmental impact. sci-hub.seresearchgate.netacs.org
Key research avenues will include:
Solvent Selection: A shift towards green solvents is anticipated. Research into using water, ethanol, or deep eutectic solvents (DES) for the synthesis of this specific sulfamide (B24259) could significantly reduce the environmental footprint. sci-hub.seresearchgate.net Water is a particularly attractive medium, and protocols are being developed for the synthesis of various sulfonamides in aqueous solutions, often with simple workup procedures like filtration. sci-hub.seresearchgate.net
Alternative Reagents: Exploration of alternatives to sulfonyl chlorides, such as sodium sulfinates or a combination of thiols and amines, is a promising area. researchgate.netacs.orgrsc.org These reagents are often more stable and less hazardous. One-pot syntheses starting from thiols or disulfides, which are converted in situ to the reactive sulfonyl intermediate, represent a move towards greater process efficiency. sci-hub.seresearchgate.net
Catalyst-Free and Solvent-Free Conditions: Inspired by broader green chemistry trends, researchers will likely investigate catalyst-free and solvent-free conditions, potentially utilizing techniques like mechanochemistry or ultrasonic irradiation. researchgate.nettandfonline.comrsc.orgresearchgate.net Ultrasound, for instance, has been shown to accelerate reactions, leading to excellent yields in shorter times without the need for solvents or catalysts. researchgate.nettandfonline.com Mechanochemical approaches, involving solvent-free grinding of reactants, also offer a highly sustainable alternative. rsc.org
Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product will be prioritized. This includes developing one-pot procedures that minimize intermediate isolation and purification steps, thereby reducing waste. sci-hub.sersc.org
| Green Synthesis Strategy | Potential Advantage for Sulfamide Synthesis | Relevant Research Finding |
| Aqueous Media | Reduces reliance on toxic organic solvents, simplifies product isolation. | N-arylsulfonamides have been synthesized from nitroarenes and sodium arylsulfinates using water as the sole solvent. researchgate.net |
| Ultrasonic Irradiation | Accelerates reaction rates, often eliminating the need for solvents and catalysts. | Sulfamides have been synthesized in excellent yields and short reaction times from amines and sulfuryl chloride under solvent-free and catalyst-free ultrasonic conditions. researchgate.nettandfonline.com |
| Mechanochemistry | Enables solvent-free reactions through mechanical grinding. | A solvent-free, one-pot mechanochemical method has been developed for sulfonamide synthesis from disulfides. rsc.org |
| Alternative Reagents | Avoids the use of unstable and toxic sulfonyl chlorides. | Electrochemical methods allow for the direct oxidative coupling of readily available thiols and amines. acs.org |
Flow Chemistry and Continuous Manufacturing of Sulfamides
The transition from batch to continuous manufacturing is a transformative trend in the chemical industry, and the synthesis of this compound is an ideal candidate for this technology. d-nb.inforesearchgate.net Flow chemistry offers superior control over reaction parameters, enhanced safety, and potential for seamless integration of multiple synthetic and purification steps. nih.govresearchgate.netmdpi.comworktribe.com
Future research in this area will likely involve:
Improved Safety: Flow reactors, due to their small internal volume, can safely handle hazardous reagents and highly exothermic reactions that are challenging to control in large batch reactors. researchgate.networktribe.commdpi.com This is particularly relevant for the chlorosulfonation step often used in sulfonamide synthesis. mdpi.com
Process Automation and Control: Integrating automated control systems with in-line process analytical technology (PAT) to monitor and maintain the process at optimal conditions in real-time. nih.govmdpi.com This ensures consistent product quality and allows for rapid process optimization. researchgate.net
Scalability: Developing modular flow platforms that can be easily scaled up for manufacturing. Systems have been designed to produce kilograms of material per day, demonstrating the industrial viability of this approach for pharmaceutical intermediates. nii.ac.jpresearchgate.net
Rational Design of Novel Catalytic Systems for Sulfamide Synthesis
Catalysis is central to modern organic synthesis, and the development of new catalysts for the S-N bond formation in this compound is a key research frontier. The focus is on creating catalysts that are not only highly efficient but also sustainable and cost-effective.
Emerging research directions include:
Copper-Based Catalysts: Copper catalysis has emerged as a powerful, low-cost, and less toxic alternative to other transition metals for N-arylation reactions. nih.govnie.edu.sgconsensus.app Future work will focus on designing novel ligands for copper catalysts to broaden the substrate scope and enable reactions under even milder conditions. nih.govresearchgate.net Ligand-free systems using copper salts like Cu₂O are also being explored to simplify the reaction setup. nie.edu.sg
Heterogeneous Catalysts: The development of solid-supported catalysts is a major goal for sustainable chemistry. Heterogeneous catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. Research into materials like ceria nanostructures or metal-organic frameworks (MOFs) as catalytic supports could lead to robust and recyclable systems for sulfamide synthesis. nih.govacs.org
Photocatalysis: Visible-light photocatalysis offers a green approach to synthesis, using light as a traceless reagent to enable new reaction pathways under mild conditions. nih.gov Exploring photocatalytic routes to generate sulfonyl radicals from stable precursors could provide a novel method for synthesizing N-arylsulfamides.
Electrochemical Synthesis: Electrochemistry represents a green and powerful tool for synthesis, using electricity to drive reactions and avoiding the need for chemical oxidants or reductants. An electrochemical method for the oxidative coupling of thiols and amines to form sulfonamides has been reported, offering a completely reagent-free approach. acs.org
| Catalyst Type | Key Advantages | Example Application |
| Copper/Ligand Systems | Low cost, low toxicity, high efficiency for N-arylation. | Copper combined with oxalamide ligands effectively catalyzes the coupling of sulfonamides with aryl halides. nih.gov |
| Heterogeneous Catalysts (e.g., Nanoceria) | Reusable, easy to separate from product, environmentally friendly. | CeO₂ nanostructures have been shown to catalytically cleave the S-N bond in sulfonamides, indicating their reactivity with this functional group. nih.govacs.org |
| Photocatalysis | Uses light as a sustainable energy source, enables novel reactivity under mild conditions. | Photocatalysis can be used to generate key synthetic intermediates for the assembly of sulfones and sulfonamides. nih.gov |
| Electrocatalysis | Avoids chemical reagents, uses clean electricity, forms benign byproducts (e.g., H₂). | The direct oxidative coupling of thiols and amines is achieved electrochemically without any sacrificial reagents. acs.org |
Exploration of New Reactivity Modes and Chemical Applications
While sulfonamides are often considered stable, terminal functional groups in molecules, emerging research aims to unlock their potential as versatile synthetic handles. researchgate.netchemrxiv.org This opens up new possibilities for the late-stage functionalization of molecules containing the this compound moiety.
Future research will likely explore:
Reductive Cleavage: Developing mild and general methods to selectively cleave the N-S bond of secondary sulfonamides. researchgate.netchemrxiv.org This would generate sulfinate and amine fragments, which can then be used in subsequent reactions to build molecular diversity from a common precursor. researchgate.netchemrxiv.org
Sulfonyl Radicals: Using techniques like photocatalysis to generate sulfonyl radical intermediates from the sulfonamide group. nih.gov These highly reactive species could then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Bioisosteric Replacement: The N,N'-disubstituted sulfamide group is a potential bioisostere for other common functional groups like amides, ureas, or carbamates. acs.org Systematic studies on this compound and related structures could explore its impact on the physicochemical and biological properties of molecules, guiding its application in medicinal chemistry. acs.orgnih.gov
Novel Scaffolds: Using the sulfamide moiety as a foundational block for synthesizing novel heterocyclic or complex acyclic structures. The reactivity of related compounds, such as α-diazo-β-keto sulfonamides, which can be transformed into various products like alkynesulfonamides and enamines, hints at the untapped synthetic potential of the sulfamide group. thieme-connect.com
Advanced Analytical and Spectroscopic Tool Development for In-situ Reaction Monitoring
The development of advanced analytical tools is crucial for understanding reaction mechanisms, optimizing processes, and ensuring quality control, particularly in continuous manufacturing. nih.gov For the synthesis of this compound, especially in a flow setting, real-time monitoring is a key area for future development.
Key technologies and their future applications include:
Integrated PAT Systems: Combining multiple process analytical technology (PAT) tools such as NMR, IR, UV/Vis, and UHPLC for comprehensive, real-time analysis of multistep flow syntheses. nih.govresearchgate.net This allows for the simultaneous quantification of reactants, intermediates, products, and impurities at various points in the process. nih.govresearchgate.net
In-line Spectroscopy: Interfacing flow reactors directly with spectrometers (e.g., Raman, IR) to continuously monitor reaction progress. nih.gov This provides immediate feedback, enabling rapid optimization of parameters like temperature, pressure, and residence time. researchgate.netnih.gov
Real-Time Mass Spectrometry: Utilizing techniques like Direct Analysis in Real Time (DART) mass spectrometry for rapid, high-sensitivity monitoring of reaction mixtures without the need for sample preparation.
Structural Elucidation: Employing advanced spectroscopic methods, such as rotational spectroscopy, to gain detailed insights into the conformational preferences and intramolecular interactions of the sulfamide functional group. mdpi.com This fundamental understanding can aid in the rational design of new molecules and catalysts. Infrared spectroscopy also remains a valuable tool for identifying the tautomeric forms (amido vs. imido) that sulfonamides can adopt. jst.go.jp
| Analytical Technique | Application in Sulfamide Synthesis | Potential Benefit |
| In-line NMR/IR/UV-Vis | Real-time quantification of reactants, intermediates, and products in a flow reactor. | Enables precise process control, rapid optimization, and enhanced understanding of reaction kinetics. nih.govresearchgate.net |
| In-line Raman Spectroscopy | Continuous, non-invasive monitoring of chemical transformations. | Allows for consistent product quality control over long manufacturing runs. nih.gov |
| Image Analysis | Real-time monitoring of crystallization processes downstream of synthesis. | Ensures desired crystal size distribution and product purity in continuous crystallization. acs.org |
| Rotational Spectroscopy | Detailed conformational analysis of the sulfamide structure in the gas phase. | Provides fundamental data on molecular shape and intramolecular forces, aiding in molecular design. mdpi.com |
Q & A
Q. What are the recommended synthetic routes for preparing Dimethyl({[4-(propan-2-yl)phenyl]sulfamoyl})amine, and how can reaction conditions be optimized?
Answer: The synthesis of sulfamoyl-containing compounds often involves coupling sulfamoyl chlorides with amines. For example, in related sulfamoyl urea derivatives (e.g., compound 3-10 in ), a general procedure includes reacting sulfamoyl chloride intermediates with substituted amines under basic conditions (e.g., triethylamine in THF). Yield optimization (e.g., 82% in ) requires precise stoichiometric ratios, inert atmospheres, and temperature control (e.g., 0°C to room temperature). Purity is enhanced via recrystallization or column chromatography. For dimethylamine derivatives, analogous protocols can be adapted with dimethylamine as the nucleophile .
Q. Which analytical techniques are most reliable for confirming the structural integrity and purity of this compound?
Answer:
- HPLC-TOF : Provides precise mass confirmation (e.g., Δppm < 0.5 ensures molecular formula accuracy) .
- FTIR-ATR : Validates functional groups (e.g., sulfonamide S=O stretching at ~1150–1350 cm⁻¹) .
- 1H/13C NMR : Confirms substitution patterns (e.g., aromatic protons from the 4-isopropylphenyl group at δ 7.15–7.25 ppm; dimethylamine protons at δ 2.86–3.00 ppm) .
- GC-MS : Detects volatile impurities and confirms fragmentation patterns .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties or reactivity of this compound?
Answer: DFT calculations (e.g., B3LYP/6-31G* level) are effective for studying thermochemical properties, such as bond dissociation energies or charge distribution. For sulfamoyl derivatives, exact exchange terms (e.g., hybrid functionals like B3LYP) improve accuracy in predicting ionization potentials and electron affinity, which are critical for understanding redox behavior . Computational workflows should include geometry optimization, frequency analysis (to confirm minima), and solvent effects (e.g., PCM model for polar solvents). These predictions guide experimental design for catalytic or biological applications.
Q. How can contradictory analytical data (e.g., conflicting NMR vs. MS results) be resolved for this compound?
Answer:
- Scenario : Discrepancies between observed molecular ion peaks (MS) and NMR integration ratios.
- Resolution :
- Repetition : Re-run analyses under standardized conditions (e.g., deuterated solvents for NMR).
- Cross-validation : Use complementary techniques (e.g., elemental analysis for C/H/N/S content, as in ).
- Impurity Profiling : HPLC-TOF or GC-IR identifies co-eluting contaminants (e.g., residual solvents or byproducts) .
- Crystallography : Single-crystal X-ray diffraction (if feasible) provides unambiguous structural confirmation.
Q. What strategies are effective for improving the solubility and stability of this compound in biological assays?
Answer:
- Solubility :
- Use co-solvents (e.g., DMSO/water mixtures) or surfactants (e.g., Tween-80).
- Derivatization: Introduce polar groups (e.g., hydroxyls via controlled oxidation) without altering the sulfamoyl core .
- Stability :
- pH optimization (e.g., buffered solutions at pH 7.4 for physiological compatibility).
- Light-sensitive storage (amber vials) to prevent photodegradation of aromatic moieties.
Methodological Guidance
Q. How should researchers design SAR (Structure-Activity Relationship) studies for derivatives of this compound?
Answer:
- Core Modifications :
- Vary substituents on the 4-isopropylphenyl group (e.g., halogens, methoxy) to assess steric/electronic effects.
- Replace dimethylamine with bulkier amines (e.g., piperidine) to study steric hindrance .
- Assays :
Q. What are the critical parameters for scaling up the synthesis of this compound while maintaining yield and purity?
Answer:
- Key Parameters :
- Reagent Quality : Use anhydrous solvents and freshly distilled amines to avoid side reactions.
- Temperature Control : Gradual heating/cooling to prevent exothermic runaway reactions.
- Workup : Automated liquid-liquid extraction or continuous-flow systems for large batches.
- Quality Control : In-line FTIR or PAT (Process Analytical Technology) for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
